4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H7BrN2O. It is known for its unique structure, which includes a bromophenoxy group attached to a benzene ring with two cyano groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile typically involves the bromination of a precursor compound followed by a nucleophilic substitution reaction. One common method is the bromination of 4-phenoxybenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, which can be further utilized in various applications .
Scientific Research Applications
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzene-1,2-dicarbonitrile: Similar structure but lacks the phenoxy group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure with a chlorine atom instead of bromine.
4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H7BrN2O |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-(4-bromophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-12-2-5-13(6-3-12)18-14-4-1-10(8-16)11(7-14)9-17/h1-7H |
InChI Key |
ZHWODKAGCZSVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C#N)C#N)Br |
Origin of Product |
United States |
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